N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide (CAS 1285540-36-4, molecular formula C₂₃H₂₆N₄O₃, molecular weight 406.48 g/mol) is a pyrazole-based carbohydrazide derivative characterized by two distinct aromatic substituents: a 3-ethoxyphenyl group at the pyrazole ring’s third position and a (3-ethoxy-2-hydroxyphenyl)methylidene group at the hydrazide moiety . The compound’s structure has been confirmed via spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction (SC-XRD), which validated the (E)-configuration of the imine bond .
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-16-9-5-7-14(11-16)17-12-18(24-23-17)21(27)25-22-13-15-8-6-10-19(20(15)26)29-4-2/h5-13,26H,3-4H2,1-2H3,(H,23,24)(H,25,27)/b22-13+ |
InChI Key |
RBSLNFDIUJCVRV-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C(=CC=C3)OCC)O |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C(=CC=C3)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines; often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and pyrazole ring play crucial roles in its binding affinity and specificity. The ethoxy and hydroxy groups may also contribute to its overall activity by enhancing solubility and facilitating interactions with target molecules.
Comparison with Similar Compounds
Aromatic Substituents
Target Compound vs. Naphthyl Analogs (CAS 634888-20-3, 1284268-64-9):
Replacing the 3-ethoxyphenyl group with a naphthyl moiety (e.g., in ) increases molecular weight and enhances π-π stacking interactions, which may improve binding to aromatic drug targets (e.g., DNA intercalation). However, this substitution reduces aqueous solubility due to greater hydrophobicity .Pyridine-Based Analogs (CAS 307350-70-5):
The pyridinylmethylene group introduces a basic nitrogen atom, enabling coordination with transition metals (e.g., Cu²⁺, Zn²⁺), which is absent in the target compound. This property is advantageous in catalysis or metallodrug design .
Electronic Effects
- Hydroxyl vs. Methoxy Groups:
The target compound’s 2-hydroxyphenyl group provides stronger hydrogen-bonding capacity compared to methoxy-substituted analogs (e.g., ). However, methoxy groups offer better electron-donating effects, stabilizing charge-transfer complexes in optoelectronic applications .
Conformational Flexibility
- Ethylidene vs. In contrast, the rigid methylidene group in the target compound favors planar geometries, as confirmed by SC-XRD .
Biological Activity
N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound has the following molecular formula: , with a complex structure that includes a pyrazole ring and ethoxy-substituted phenyl groups. Its structural features contribute to its diverse biological activities.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit considerable anticancer potential. A study highlighted that certain pyrazole analogs can induce apoptosis in cancer cells by activating caspases, which play a crucial role in programmed cell death. For instance, compounds similar to this compound demonstrated an IC50 value of 39.70 µM against MCF7 breast cancer cells, indicating effective cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 39.70 |
| Analog 1 | MDA-MB-231 | 0.26 |
| Analog 2 | Other Cancer Cells | Varies |
2. Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
3. Neuroprotective Activity
Neuroprotective effects are another area where this compound shows promise. Research indicates that pyrazole derivatives can inhibit glycogen synthase kinase 3β (GSK3β), a critical target in neurodegenerative diseases like Alzheimer's. The compound's ability to modulate pathways involving nuclear factor (erythroid-derived 2)–like 2 (Nrf2) suggests it may enhance cellular defenses against oxidative stress .
| Mechanism | Target | IC50 (µM) |
|---|---|---|
| GSK3β Inhibition | GSK3β | 3.77 |
| Nrf2 Activation | Nrf2 Pathway | 3–30 |
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was evaluated for its effects on various cancer cell lines, including breast and lung cancer cells. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of the compound in animal models of neurodegeneration. The administration of the compound resulted in improved cognitive functions and reduced markers of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Q. What are the key synthetic steps for preparing N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves:
- Pyrazole ring formation : Reacting hydrazine with β-ketoesters or β-diketones under acidic/basic conditions to generate the pyrazole core .
- Substituent introduction : Coupling the pyrazole intermediate with 3-ethoxyphenyl halides via nucleophilic substitution or cross-coupling reactions .
- Hydrazone formation : Condensing the carbohydrazide moiety with 3-ethoxy-2-hydroxybenzaldehyde under reflux in ethanol, with catalytic acetic acid to promote imine bond formation . Key parameters include temperature control (60–80°C), solvent polarity (ethanol or DMF), and reaction time (8–12 hours) to achieve >70% yield .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrazone geometry (E/Z configuration) and substituent positions .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- FT-IR : Identification of functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H bend at ~3400 cm⁻¹) .
- X-ray crystallography : Resolving crystal packing and intramolecular hydrogen bonding (e.g., between hydroxyl and hydrazone groups) .
Q. How is the biological activity of this compound initially evaluated?
Preliminary assays include:
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Antioxidant tests : DPPH radical scavenging assays to quantify IC₅₀ values .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in hydrazone formation?
Contradictory reports on yields (50–85%) may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; ethanol/water mixtures balance reactivity and purity .
- Catalyst selection : Substituent-dependent acid/base requirements (e.g., acetic acid vs. piperidine) .
- Purification challenges : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate stereoisomers .
Q. What strategies resolve structural ambiguities in spectroscopic data?
Conflicting NMR/IR interpretations (e.g., tautomerism or hydrogen bonding) require:
- Variable-temperature NMR : To track dynamic processes like keto-enol tautomerism .
- Density Functional Theory (DFT) : Simulating vibrational spectra and comparing with experimental FT-IR data to assign peaks .
- 2D NMR (COSY, NOESY) : Mapping through-space interactions (e.g., NOE correlations between ethoxy and hydrazone protons) .
Q. How does substituent variation impact biological activity?
Comparative studies with analogs (e.g., methoxy vs. ethoxy groups) reveal:
- Enhanced antimicrobial activity : Bulkier ethoxy groups increase lipophilicity, improving membrane penetration (MIC reduced from 32 µg/mL to 8 µg/mL for S. aureus) .
- Reduced cytotoxicity : Electron-withdrawing substituents (e.g., nitro) may lower IC₅₀ in cancer cells but increase toxicity in normal cells .
- Mechanistic insights : Molecular docking shows ethoxy groups enhance binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for methoxy analogs) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular docking : Targeting enzymes like COX-2 or topoisomerase II to predict binding modes .
- Isothermal titration calorimetry (ITC) : Quantifying binding affinity (Kd) with biomacromolecules .
- Metabolomics : LC-MS/MS to track cellular metabolite changes post-treatment, identifying pathways like apoptosis or oxidative stress .
Q. How are contradictory bioactivity results reconciled across studies?
Discrepancies (e.g., variable IC₅₀ values) may stem from:
- Assay conditions : Differences in cell culture media, incubation time, or solvent (DMSO vs. PBS) .
- Structural analogs : Minor substitutions (e.g., 3-ethoxy vs. 4-ethoxy) alter pharmacokinetics .
- Synergistic effects : Co-administration with adjuvants (e.g., cisplatin) may mask standalone efficacy .
Methodological Recommendations
- Synthetic protocols : Prioritize stepwise purity checks via TLC at each stage to minimize byproducts .
- Data validation : Cross-reference spectral data with computational models (e.g., Gaussian for IR simulations) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
